methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-7-methylsulfanyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;dihydrochloride
Overview
Description
ALB-109564(a), also known as 12’-methylthiovinblastine dihydrochloride, is a novel semi-synthetic Vinca alkaloid. It is primarily recognized for its potent antitumor activity, which has been demonstrated in various preclinical studies. This compound is currently undergoing Phase I clinical trials to evaluate its efficacy and safety in treating advanced solid tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: ALB-109564(a) is synthesized through a semi-synthetic process that involves the modification of natural Vinca alkaloidsThe reaction conditions involve specific temperature and pH controls to ensure the stability and purity of the final product .
Industrial Production Methods: The industrial production of ALB-109564(a) involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes multiple purification steps to ensure the compound meets the required pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: ALB-109564(a) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride are employed to achieve specific structural modifications.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to introduce functional groups at desired positions.
Major Products Formed: The major products formed from these reactions include various derivatives of ALB-109564(a) with enhanced antitumor activity and reduced toxicity .
Scientific Research Applications
ALB-109564(a) has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the structure-activity relationship of Vinca alkaloids.
Biology: The compound is used to investigate the mechanisms of microtubule inhibition and cell cycle arrest.
Industry: The compound’s unique properties make it a valuable tool in the development of new anticancer drugs.
Mechanism of Action
ALB-109564(a) exerts its effects by interfering with tubulin polymerization, primarily targeting the microtubules that compose the mitotic spindle. This interference results in metaphase arrest, preventing cancer cells from dividing and proliferating. The compound’s molecular targets include tubulin proteins, and its pathways involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
- Vinorelbine
- Vinblastine
- Vincristine
Comparison: ALB-109564(a) is unique due to its structural modification, which introduces a methylthio group at the 12’ position. This modification enhances its antitumor activity and reduces its toxicity compared to other Vinca alkaloids. Preclinical studies have shown that ALB-109564(a) demonstrates superior efficacy in delaying tumor growth compared to vinorelbine and other similar compounds .
Properties
CAS No. |
1300114-12-8 |
---|---|
Molecular Formula |
C47H62Cl2N4O9S |
Molecular Weight |
930.0 g/mol |
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-7-methylsulfanyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;dihydrochloride |
InChI |
InChI=1S/C47H60N4O9S.2ClH/c1-9-43(55)23-28-24-46(41(53)58-6,37-30(14-18-50(25-28)26-43)31-20-29(61-8)12-13-34(31)48-37)33-21-32-35(22-36(33)57-5)49(4)39-45(32)16-19-51-17-11-15-44(10-2,38(45)51)40(60-27(3)52)47(39,56)42(54)59-7;;/h11-13,15,20-22,28,38-40,48,55-56H,9-10,14,16-19,23-26H2,1-8H3;2*1H/t28-,38-,39+,40+,43-,44+,45+,46-,47-;;/m0../s1 |
InChI Key |
MTABGSVEFKMZFG-USKOTZBXSA-N |
SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=C(N3)C=CC(=C4)SC)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.Cl.Cl |
Isomeric SMILES |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=C(N3)C=CC(=C4)SC)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.Cl.Cl |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=C(N3)C=CC(=C4)SC)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ALB-109564 dihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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